molecular formula C12H28N4 B1321540 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane CAS No. 494751-27-8

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

Cat. No. B1321540
M. Wt: 228.38 g/mol
InChI Key: PTXAGLHJWPSGNR-UHFFFAOYSA-N
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Description

The compound "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" is a macrocyclic ligand that belongs to the family of tetraazacyclododecanes, which are characterized by their ring structure containing nitrogen atoms. These compounds are of interest due to their ability to act as ligands and form complexes with various metal ions. The papers provided discuss related macrocyclic compounds with similar structures and properties, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of macrocyclic compounds similar to "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" has been reported using different methods. For instance, the synthesis of a highly symmetrical tetraazatetracyclo compound has been achieved by two methods, as described in one of the papers . This indicates that there may be multiple synthetic routes available for the synthesis of such macrocyclic ligands, which could be applicable to the compound of interest.

Molecular Structure Analysis

The molecular structure of macrocyclic ligands is crucial in determining their complexation behavior with metal ions. The X-ray crystal structure of a related compound, meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane, has been determined, revealing that it crystallizes in a primitive monoclinic cell . Another study reports on the structure of two isomers of a tetramethylated tetraazacyclotetradecane, which contains different macrocycle conformations and configurations of chiral carbon atoms . These findings suggest that the molecular structure of "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" would also be complex and potentially exhibit interesting conformational properties.

Chemical Reactions Analysis

The chemical reactivity of macrocyclic ligands is often explored through their ability to form complexes with metal ions. A study on three N-methyl substituted tetraazacyclotetradecanes, including one with four methyl groups, discusses the complexation with Ni2+ and Cu2+ ions . The study found that the introduction of methyl groups at the nitrogen atoms affects the complexation rate and the coordination geometry of the resulting metal complexes. This suggests that "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane" would also show specific reactivity patterns when interacting with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of macrocyclic ligands are influenced by their molecular structure and substituents. The presence of methyl groups, for example, can impact the solubility, stability, and complexation kinetics of these compounds. The studies provided do not directly discuss the physical properties of "2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane," but they do provide insights into how substituents like methyl groups can alter the properties of related macrocyclic compounds . Therefore, it can be inferred that the tetramethyl substituents in the compound of interest would play a significant role in its physical and chemical behavior.

Scientific Research Applications

Synthesis and Properties

  • Polymethylated DOTA Ligands : A study by Ranganathan et al. (2002) focused on the synthesis of polymethylated macrocyclic ligands, including 2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecane (M4cyclen). This research is pivotal for magnetic resonance imaging (MRI), as these ligands have potential applications in enhancing MRI contrast. The study also delves into the acid-base properties and conformational mobility of these ligands, crucial for their effectiveness in MRI applications (Ranganathan et al., 2002).

Biomedical Imaging and Radiopharmaceuticals

  • Stability and Relaxivity in Lanthanide Chelates : Further work by Ranganathan et al. (2002) investigates the synthesis of rigidified lanthanide chelates using these ligands. The study highlights the impact of alkyl substitution on the conformational mobility and relaxivity of these chelates, which is significant for developing high-efficiency MRI contrast agents (Ranganathan et al., 2002).
  • Silver(I) Complexes for Radiopharmaceuticals : Tosato et al. (2020)

explored the use of sulfur-containing derivatives of tetraazacyclododecane (cyclen), including 2,5,8,11-tetramethyl-1,4,7,10-tetrakis(2-(methylsulfanyl)ethyl)-1,4,7,10-tetraazacyclododecane, as potential chelators for silver-111 in radiopharmaceuticals. This research is significant for targeted cancer therapy and SPECT imaging, demonstrating that these ligands form very stable complexes with Ag+ at physiological pH, which is crucial for clinical applications (Tosato et al., 2020).

Diagnostic Imaging Across Modalities

  • Impact on Major Imaging Modalities : The ubiquitous use of DOTA and its derivatives, including those based on tetraazacyclododecane, in diagnostic imaging is highlighted by Stasiuk and Long (2013). They emphasize the significant impact of these compounds on various imaging modalities such as MRI, PET, SPECT, and Fluorescence imaging. The versatility of DOTA in complexing various metal ions and its ease of modification for different disease states have made it a cornerstone in biomedical imaging (Stasiuk & Long, 2013).

Advanced Synthesis Techniques

  • Microwave Technology in Synthesis : Research by Wang Yan-hui (2007) demonstrates the application of microwave technology in the synthesis of tetraazacyclododecane-tetraacetic acid, a key intermediate in the preparation of medically important chelators. This approach significantly reduces reaction time and improves yield, showcasing an innovative method in the synthesis of complex organic compounds (Wang Yan-hui, 2007).

properties

IUPAC Name

2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4/c1-9-5-14-11(3)7-16-12(4)8-15-10(2)6-13-9/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXAGLHJWPSGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CNC(CNC(CN1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622520
Record name 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane

CAS RN

494751-27-8
Record name 2,5,8,11-Tetramethyl-1,4,7,10-tetraazacyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RS Ranganathan, RK Pillai, N Raju, H Fan… - Inorganic …, 2002 - ACS Publications
This work describes the synthesis and the conformational properties of new polymethylated macrocyclic ligands of potential interest for magnetic resonance imaging. M4cyclen, (2S,5S,…
Number of citations: 62 pubs.acs.org
M Tosato, M Asti, M Dalla Tiezza, L Orian… - Inorganic …, 2020 - ACS Publications
With a half-life of 7.45 days, silver-111 (β max 1.04 MeV, E γ 245.4 keV [I γ 1.24%], E γ 342.1 keV [I γ 6.7%]) is a promising candidate for targeted cancer therapy with β – emitters as well …
Number of citations: 19 pubs.acs.org
RS Ranganathan, N Raju, H Fan, X Zhang… - Inorganic …, 2002 - ACS Publications
M4DOTA, [(2S,5S,8S,11S)-4,7,10-tris-carboxymethyl-2,5,8,11-tetramethyl-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid (2e), and M4DOTMA, (R)-2-[(2S,5S,8S,11S)-4,7,10-tris-((R)-1-…
Number of citations: 102 pubs.acs.org
M Verona, R Doro, M Dalla Tiezza, L Orian… - Macrocyclic Ligands for … - research.unipd.it
Despite in past decades only a restricted number of radionuclides were available, recent advances in medical radioisotope production routes boosted their variety. Different non-…
Number of citations: 2 www.research.unipd.it
R Vogel, T Müntener, D Häussinger - Chem, 2021 - cell.com
Lanthanoid chelating tags (LCTs) are widely used for advanced paramagnetic NMR of biomacromolecules. The magnitude of their induced pseudocontact shifts (PCSs) and residual …
Number of citations: 12 www.cell.com
ACL Opina, M Strickland, YS Lee, N Tjandra… - Inorganic …, 2019 - ACS Publications
Polymethylated lanthanide 4S4R-M4DOTMA complexes, bearing the ring methyl groups oriented in the SSSS position and the arm methyl groups in the RRRR configuration, exist …
Number of citations: 8 pubs.acs.org
H Gsellinger - 2014 - edoc.unibas.ch
Detailed knowledge of the structure of bio molecules with atomic resolution is essential for the understanding of their function. Moreover the identification and quantification of their …
Number of citations: 2 edoc.unibas.ch

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